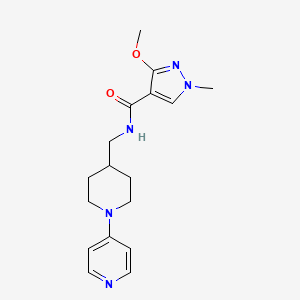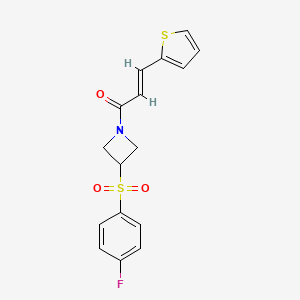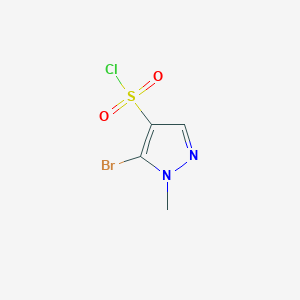
Acide (3-cyano-4,5,6,7-tétrahydro-1-benzothiophène-2-yl)carbamodithioïque ; N,N-diéthyléthanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamodithioic acid;N,N-diethylethanamine is a useful research compound. Its molecular formula is C16H25N3S3 and its molecular weight is 355.58. The purity is usually 95%.
BenchChem offers high-quality (3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamodithioic acid;N,N-diethylethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamodithioic acid;N,N-diethylethanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Inhibiteur de JNK
Le composé est un inhibiteur puissant de JNK2 et JNK3, ciblant le site de liaison de l'ATP . Cela en fait un candidat potentiel pour la recherche sur les maladies où JNK2 et JNK3 jouent un rôle crucial.
Mode de liaison unique
La cristallographie aux rayons X du composé dans JNK3 a révélé un mode de liaison unique, le substituant 3-cyano formant une interaction acceptrice de liaison H avec la région de charnière du site de liaison de l'ATP . Ce mode de liaison unique peut être exploré plus avant pour concevoir des inhibiteurs plus puissants.
Activités antibactériennes
Le composé a présenté d'excellentes activités antibactériennes contre les bactéries Gram+ et Gram–, à savoir Staphylococcus aureus, Escherichia coli en raison de la présence du groupe p-nitro . Cela suggère son utilisation potentielle dans le développement de nouveaux agents antibactériens.
Inhibiteur de 5-LOX
Le composé a une énergie de liaison élevée, ce qui suggère son potentiel en tant qu'inhibiteur de 5-LOX . La 5-LOX est une enzyme qui joue un rôle clé dans les réponses inflammatoires, et les inhibiteurs de cette enzyme sont d'intérêt dans le traitement de conditions comme l'asthme, l'arthrite et le cancer.
Développement de médicaments
L'activité inhibitrice puissante du composé et son mode de liaison unique en font un candidat prometteur pour une optimisation structurelle supplémentaire et des études approfondies en développement de médicaments .
Troubles neurodégénératifs
Compte tenu de son activité inhibitrice contre JNK2 et JNK3, le composé pourrait être intéressant dans le traitement des troubles neurodégénératifs, où ces kinases sont impliquées .
Mécanisme D'action
Target of Action
The primary targets of this compound are the JNK2 and JNK3 kinases . These kinases are part of the mitogen-activated protein kinase (MAPK) family, which plays a crucial role in cellular signaling pathways .
Mode of Action
The compound acts as a potent inhibitor of JNK2 and JNK3 kinases . It binds to these kinases in a unique way, with the 3-cyano substituent forming an H-bond acceptor interaction with the hinge region of the ATP-binding site . This interaction inhibits the activity of the kinases, leading to changes in the downstream signaling pathways .
Biochemical Pathways
The inhibition of JNK2 and JNK3 kinases affects the MAPK signaling pathway . This pathway is involved in various cellular processes, including cell growth, differentiation, and apoptosis . The exact downstream effects depend on the specific cellular context and the other components of the signaling pathway.
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound and its ability to reach its target sites in the body .
Result of Action
The inhibition of JNK2 and JNK3 kinases can have various molecular and cellular effects, depending on the specific cellular context . These effects could include changes in cell growth, differentiation, and apoptosis .
Propriétés
IUPAC Name |
(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamodithioic acid;N,N-diethylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S3.C6H15N/c11-5-7-6-3-1-2-4-8(6)15-9(7)12-10(13)14;1-4-7(5-2)6-3/h1-4H2,(H2,12,13,14);4-6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXWQCEQDDAFSMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC.C1CCC2=C(C1)C(=C(S2)NC(=S)S)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S,5R)-1-[(tert-butoxy)carbonyl]-5-methylpyrrolidine-3-carboxylic acid](/img/structure/B2371943.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2371949.png)

![2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2371952.png)
![2-[(2,3-DIMETHYLPHENYL)AMINO]-4-(4-METHOXYPHENYL)-3-(PROP-2-EN-1-YL)-1,3-THIAZOL-3-IUM BROMIDE](/img/structure/B2371954.png)

![3-[(3-Chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine](/img/structure/B2371957.png)
![3-chloro-N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2371958.png)
![3-fluoro-N-[1-(furan-3-yl)propan-2-yl]-4-methoxybenzamide](/img/structure/B2371959.png)

![4-(4-chlorophenyl)sulfonyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)butanamide](/img/structure/B2371961.png)

